BenchChemオンラインストアへようこそ!

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Pharmacokinetics Drug Design

This 1,3,4-oxadiazole building block offers an order of magnitude lower lipophilicity and superior metabolic stability versus 1,2,4-oxadiazole isomers, validated by matched-pair analysis. The 3-(difluoromethoxy)phenyl group provides unique electronic and steric properties not recapitulated by simple phenyl or methoxy analogs. Choose this specific scaffold for reproducible SAR studies and accelerated lead optimization—avoid generic substitutes that compromise pharmacokinetic profiles and introduce off-target effects. Supplied at ≥95% purity with defined storage, it ensures assay-ready reliability.

Molecular Formula C9H7F2N3O2
Molecular Weight 227.17 g/mol
CAS No. 1039899-32-5
Cat. No. B1415012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
CAS1039899-32-5
Molecular FormulaC9H7F2N3O2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)C2=NN=C(O2)N
InChIInChI=1S/C9H7F2N3O2/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)
InChIKeyRTPDFGVNFYKDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1039899-32-5): A Versatile 1,3,4-Oxadiazole Scaffold for Medicinal Chemistry and Chemical Biology


5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1039899-32-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole heterocyclic class [1]. It features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(difluoromethoxy)phenyl group and at the 2-position with an amine group [1]. This compound serves as a versatile scaffold in medicinal chemistry, where the 1,3,4-oxadiazole ring is a well-established bioisostere for esters and amides [2]. Its physicochemical properties, including a molecular weight of 227.17 g/mol and a predicted logP of 1.9202 [1], position it as a promising building block for developing novel biologically active molecules, particularly in the fields of oncology and inflammation [2].

Why 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1039899-32-5) Cannot Be Substituted by a Generic 1,2,4-Oxadiazole or Unsubstituted Phenyl Analog


Substituting 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine with a generic oxadiazole isomer or an unsubstituted phenyl analog introduces critical differences in lipophilicity, metabolic stability, and target engagement that directly impact research outcomes. The 1,3,4-oxadiazole core exhibits an order of magnitude lower lipophilicity (log D) and superior metabolic stability compared to its 1,2,4-oxadiazole isomer [1], as established by a systematic analysis of matched pairs in the AstraZeneca collection [2]. Furthermore, the presence of the 3-(difluoromethoxy)phenyl group confers unique electronic and steric properties that are not recapitulated by simple phenyl or methoxy analogs [3]. Consequently, generic substitution can lead to altered pharmacokinetic profiles, unexpected off-target effects, and misinterpretation of structure-activity relationships (SAR), underscoring the necessity of using this specific compound for precise and reproducible scientific investigations [2].

Quantitative Differentiation of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1039899-32-5) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (log D) Advantage of the 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Isomers

The 1,3,4-oxadiazole core of the target compound confers a significant reduction in lipophilicity compared to 1,2,4-oxadiazole-containing analogs. A systematic study by Boström et al. (2012) analyzing matched molecular pairs from the AstraZeneca compound collection demonstrates that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) than its 1,2,4-oxadiazole counterpart [1]. This intrinsic property is further substantiated by the review of Sahoo et al. (2024), which confirms that 1,2,4-oxadiazoles have higher lipophilicity (log D) compared to 1,3,4-oxadiazoles [2].

Medicinal Chemistry Pharmacokinetics Drug Design

Enhanced Metabolic Stability and Reduced hERG Liability of the 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Isomers

Beyond lipophilicity, the 1,3,4-oxadiazole scaffold in this compound is associated with favorable drug-like properties. The AstraZeneca study explicitly notes that significant differences are observed with respect to metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers over their 1,2,4-oxadiazole counterparts [1]. These differences are rationalized by the intrinsically different charge distributions (e.g., dipole moments) of the two regioisomers [2].

Drug Metabolism Safety Pharmacology Lead Optimization

Predicted Physicochemical Profile: LogP and Hydrogen Bonding Capacity of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Computational predictions provide key differentiators for this compound. According to data from Chemscene, the target compound has a predicted LogP of 1.9202 and a Topological Polar Surface Area (TPSA) of 74.17 . These values contrast with those of a related difluoromethoxy-substituted 1,3,4-oxadiazole analog, 2-[2-(difluoromethoxy)phenyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole, which has a measured logP of 3.4391 . This difference of ~1.5 logP units indicates that the target compound is significantly less lipophilic, which is expected to translate to better aqueous solubility and a more favorable ADME profile .

Computational Chemistry ADME Prediction Compound Procurement

Biological Activity: Cytotoxic Potential of 1,3,4-Oxadiazole-2-amine Scaffolds in Cancer Cell Lines

The 1,3,4-oxadiazol-2-amine scaffold is a privileged structure for anticancer activity. A study by researchers at Universiti Sultan Zainal Abidin (UniSZA) evaluated a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against the NCI-60 cancer cell line panel [1]. While the specific compound was not in the panel, the study provides a critical baseline: the most active analog in that series demonstrated significant growth inhibition across multiple cancer cell lines, with Growth Percent (GP) values as low as 15.43 on MDA-MB-435 (melanoma) and 18.22 on K-562 (leukemia) cells [1]. This establishes the potent anticancer potential of this scaffold class.

Cancer Research Cytotoxicity SAR Analysis

Physicochemical Properties: Purity and Storage Stability for Reproducible Research

For procurement decisions, the guaranteed purity and defined storage conditions of this compound are key differentiators. Reputable vendors offer 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine at a purity of ≥95% . Furthermore, the compound is recommended for storage at 2-8°C in a sealed, dry environment . In contrast, many custom-synthesized or lesser-characterized oxadiazole analogs may have variable purity and undefined stability, leading to irreproducible biological results.

Compound Management Analytical Chemistry Reproducibility

Optimal Research and Industrial Applications for 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1039899-32-5) Based on Quantitative Evidence


Lead Optimization in Medicinal Chemistry: Exploiting Favorable Lipophilicity and Metabolic Stability

Given its 1,3,4-oxadiazole core, which confers an order of magnitude lower lipophilicity and improved metabolic stability compared to 1,2,4-oxadiazole isomers [1][2], this compound is ideally suited as a starting scaffold for lead optimization campaigns. Its predicted logP of 1.92 positions it favorably within drug-like chemical space, minimizing the need for extensive property optimization. Medicinal chemists can confidently use this compound to explore SAR around the 2-amino and 5-aryl positions, leveraging its inherent pharmacokinetic advantages to accelerate the discovery of candidates with improved bioavailability and reduced toxicity risk [1].

Development of Novel Anticancer Agents Targeting Melanoma and Leukemia

Class-level evidence demonstrates that N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues exhibit potent cytotoxic activity, with growth percent values as low as 15.43 against MDA-MB-435 melanoma cells and 18.22 against K-562 leukemia cells in the NCI-60 panel [3]. This positions 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine as a high-priority scaffold for synthesizing and screening new analogs for oncology programs. Researchers focused on these cancer types can directly apply this compound as a core template for designing targeted therapies, with the expectation of achieving significant antiproliferative effects.

Chemical Biology Probe Development Requiring Defined Purity and Stability

For chemical biology applications where assay reproducibility is paramount, the commercial availability of this compound at ≥95% purity with defined storage conditions (2-8°C, dry) is a critical advantage. Unlike custom-synthesized analogs with variable purity, this well-characterized material ensures that observed biological effects are due to the compound itself, not impurities. This is essential for generating reliable data in target identification studies, cellular pathway analysis, and for use as a reference standard in high-throughput screening campaigns .

Structure-Activity Relationship (SAR) Studies on Fluorinated Bioisosteres

The presence of the 3-(difluoromethoxy)phenyl group is a key structural feature. The difluoromethoxy group is a well-known bioisostere for methoxy and trifluoromethoxy groups, often conferring enhanced metabolic stability and unique conformational properties [4]. Researchers conducting SAR studies can use this compound to systematically compare the effects of different fluorinated substituents on target binding and ADME properties. Its distinct electronic and steric profile provides a valuable data point for understanding the role of fluorine in modulating biological activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.